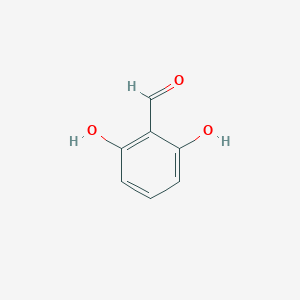
2,6-Dihydroxybenzaldehyde
Cat. No. B146741
Key on ui cas rn:
387-46-2
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04052095
Procedure details


The RFL solution is produced by mixing together at room temperature the resorcinol, formaldehyde solution, sodium hydroxide and water to produce the resorcinol-formaldehyde component, separately mixing the Gen-Tac latex and the Pliolite Latex No. 2108, also at room temperature, to produce a latex mix and mixing the two pre-mixes together at room temperature. After mixing is completed the RFL product is aged 24 hours before use and is normally then employed to pre-coat the polyester web within a period of 7 days after manufacture, preferably within 1 or 2 days. During storage before use it is maintained at about room temperature, protected from undue heat and freezing.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10].[OH-].[Na+]>O>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[CH:9]=[O:10])[OH:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The RFL solution is produced
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(O)=C(C(O)=CC=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

